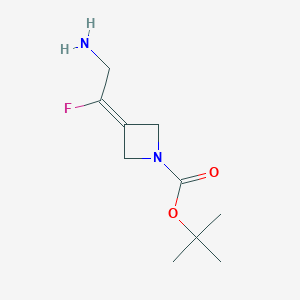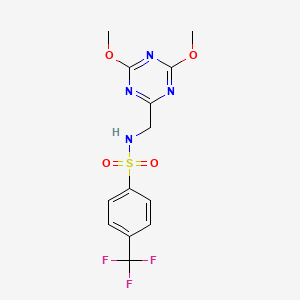
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound. It contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms. The triazine ring in this compound is substituted with two methoxy groups and one methyl group. The compound also contains a trifluoromethyl group and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazine ring, the methoxy and methyl substituents on the ring, and the trifluoromethyl and benzenesulfonamide groups. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The triazine ring, for example, might undergo reactions with nucleophiles or electrophiles. The trifluoromethyl group could potentially be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, while the sulfonamide group could potentially form hydrogen bonds .科学的研究の応用
Enzyme Inhibition and Biological Evaluation
Carbonic Anhydrase IX Inhibitors : A series of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized and investigated as inhibitors of physiologically relevant human carbonic anhydrase (hCA) isoforms, notably hCA IX, which is involved in diseases such as cancer. These compounds, through their selective inhibition, are of interest for further medicinal and pharmacologic studies related to cancer treatment strategies (Nabih Lolak et al., 2019).
Antioxidant and Enzyme Inhibitory Profile : Benzenesulfonamides incorporating 1,3,5-triazine moieties were also explored for their antioxidant properties and inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's. The compounds displayed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting potential therapeutic applications (Nabih Lolak et al., 2020).
Chemical Synthesis and Characterization
- Condensing Agent for Amides and Esters : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a derivative, was synthesized and characterized as an efficient condensing agent, facilitating the formation of amides and esters. This compound streamlines synthesis processes under atmospheric conditions without the need for solvent drying, making it a practical tool in organic synthesis (M. Kunishima et al., 1999).
Antimicrobial and Antifungal Activity
- Novel Triazine Derivatives : Thienyl-triazine-sulphonamide conjugates were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives exhibited potent antibacterial properties, though they were generally inactive against fungal species. This highlights the potential of such compounds in developing new antibacterial agents with specific activity profiles (Mohamed R. E. Aly et al., 2015).
特性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O4S/c1-23-11-18-10(19-12(20-11)24-2)7-17-25(21,22)9-5-3-8(4-6-9)13(14,15)16/h3-6,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIGQYILDFNEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

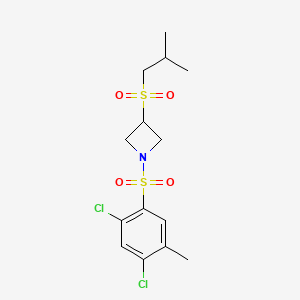
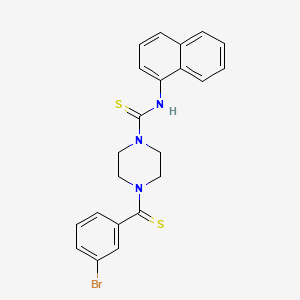
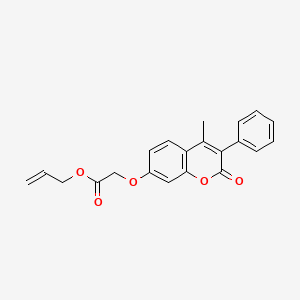



![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2828662.png)
![N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2828663.png)

![3-butyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828665.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2828666.png)
![N-[(4-fluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2828671.png)
